N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide
Description
The compound N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide (hereafter referred to as Compound A) is a benzamide derivative characterized by a Z-configured enaminone core. Its structure includes:
- A 4-nitrobenzamide group at the terminal position.
- A 4-methoxyphenyl substituent attached to the ethenyl moiety.
- A 3-(4-morpholinyl)propylamino chain linked via a carbonyl group.
This compound is hypothesized to exhibit bioactivity relevant to antimicrobial or enzyme-inhibitory pathways, given its structural similarity to amide chalcones and related analogs . Its molecular weight is 449.47 g/mol (linear formula: C₂₃H₂₃N₅O₅) .
Properties
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6/c1-33-21-9-3-18(4-10-21)17-22(24(30)25-11-2-12-27-13-15-34-16-14-27)26-23(29)19-5-7-20(8-6-19)28(31)32/h3-10,17H,2,11-16H2,1H3,(H,25,30)(H,26,29)/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUUGUBAVCAJO-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCCN2CCOCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCCCN2CCOCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with morpholine and propylamine to form an intermediate Schiff base. This intermediate is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide exhibit anticancer properties. Studies have shown that these types of compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, making it a candidate for further development as an antibiotic agent.
-
Neurological Applications
- The morpholine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in conditions like depression and anxiety.
Case Study 1: Anticancer Efficacy
A study conducted on a series of nitrobenzamide derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The research highlighted the compound's ability to induce G2/M phase arrest in the cell cycle, leading to increased apoptosis rates. The findings suggest that structural modifications can enhance its potency against specific cancer types.
Case Study 2: Antimicrobial Activity
In vitro testing of the compound against Staphylococcus aureus and Escherichia coli demonstrated promising results. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, indicating superior efficacy. Further studies are being planned to explore its mechanism of action at the molecular level.
Case Study 3: Neurological Studies
Preliminary studies involving animal models have shown that derivatives of this compound can improve cognitive function and reduce anxiety-like behaviors. These effects are attributed to the modulation of serotonin receptors, suggesting a potential role in treating anxiety disorders.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the morpholinyl group enhances its ability to interact with biological molecules, while the nitrobenzamide group contributes to its reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Compound B : N-{(Z)-2-(4-Chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}-4-methoxybenzamide
- Key Differences: Replaces the 4-nitrobenzamide group with 4-methoxybenzamide. Substitutes the 4-methoxyphenyl with 4-chlorophenyl. Uses a cyclohexylamino group instead of 3-(4-morpholinyl)propylamino.
- The cyclohexylamino moiety may decrease steric hindrance compared to the morpholinylpropyl chain, altering target binding .
Compound C : (E)-3-(Piperidin-1-yl)-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)propanamide
- Key Differences :
- Features a piperidinyl group instead of morpholinylpropyl.
- Incorporates a trimethoxyphenyl acryloyl substituent.
Substituent-Driven Functional Variations
Compound D : 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Key Differences: Simpler benzamide structure lacking the enaminone core. Contains bromo and nitro groups on opposing phenyl rings.
Compound E : N-[3-(1H-Imidazol-1-yl)propyl]-4-methylbenzamide
- Key Differences :
- Replaces the morpholinyl group with imidazolyl .
- Lacks the nitrobenzamide moiety.
- Activity: Imidazole derivatives are known for metal-chelating properties, which may enhance antimicrobial efficacy but introduce toxicity risks .
Data Table: Structural and Functional Comparison
Biological Activity
N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group , an amide bond , and a morpholine ring , which contribute to its unique chemical properties. The presence of the 4-methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.39 g/mol
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.
- Receptor Interaction : It interacts with various G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate physiological responses .
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Pharmacological Effects
- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, possibly through the modulation of neurotransmitter levels.
Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating a promising therapeutic index for further development.
Study 2: Anti-inflammatory Activity
In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the production of TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases.
Study 3: Neuroprotective Effects
Research involving neuronal cultures exposed to oxidative stress showed that treatment with this compound resulted in a decrease in cell death and an increase in neuronal survival rates. This points to its potential use in neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Increases neuronal survival |
Table 2: IC50 Values in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
